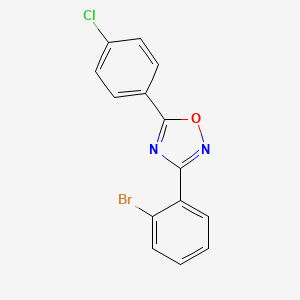

3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

Description

Chemical Classification and Structural Identity

This compound (C₁₄H₈BrClN₂O; molecular weight: 335.58 g/mol) belongs to the 1,2,4-oxadiazole family, a class of five-membered heterocycles containing one oxygen and two nitrogen atoms. The compound features:

- A 1,2,4-oxadiazole core with aromatic substituents at positions 3 and 5:

- 2-Bromophenyl group at C3

- 4-Chlorophenyl group at C5

Structural characteristics :

| Property | Value/Description |

|---|---|

| Bond angles | ~120° within the oxadiazole ring |

| Aromaticity | Fully conjugated π-system |

| Torsional flexibility | Restricted due to planar structure |

The bromine and chlorine atoms introduce ortho/para-directed electronic effects , while the oxadiazole ring provides hydrogen-bonding capabilities through its N–O motif.

Historical Development of Oxadiazole Chemistry

The scientific journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger's pioneering synthesis using nitrile oxide cycloadditions. Key milestones include:

- 1884 : First reported synthesis of 1,2,4-oxadiazoles via nitrile oxide/nitrile cycloaddition

- 1940s : Commercialization of oxolamine, the first pharmacologically active 1,2,4-oxadiazole derivative

- 2018 : Development of bis(1,2,4-oxadiazole)bis(methylene) dinitrate as a high-energy material

This compound’s specific synthesis builds upon modern cyclization strategies developed post-2000, particularly amidoxime-based routes optimized for asymmetric substitution.

Significance in Heterocyclic Chemistry Research

The compound exemplifies three critical research directions:

Bioisosteric applications :

Electronic modulation :

Supramolecular interactions :

Recent studies highlight its utility in:

Position Within the Oxadiazole Family of Compounds

Among oxadiazole isomers, 1,2,4-derivatives occupy a unique niche:

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

|---|---|---|

| Thermal stability | High (decomp. >250°C) | Moderate (~200°C) |

| Synthetic accessibility | Excellent | Good |

| Bioactivity profile | Broad-spectrum | Narrower focus |

Key differentiators of this compound :

- Halogen synergy : Bromine (atomic radius 1.85 Å) and chlorine (0.99 Å) create complementary steric environments

- Regiochemical control : C3/C5 substitution avoids metabolic hotspots compared to C2/C4 analogs

Structural comparisons with related compounds:

Properties

IUPAC Name |

3-(2-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-12-4-2-1-3-11(12)13-17-14(19-18-13)9-5-7-10(16)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPFCJFMWDPDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358028 | |

| Record name | 3-(2-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425373-64-4 | |

| Record name | 3-(2-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Cyclization via Hydrazide Intermediates

Two-Step Synthesis from Acylhydrazines

The most widely reported method involves the condensation of 2-bromobenzohydrazide with 4-chlorobenzoyl chloride, followed by cyclodehydration. The first step forms a diacylhydrazine intermediate, which undergoes intramolecular cyclization under acidic conditions. Phosphorus oxychloride (POCl₃) serves as both a catalyst and dehydrating agent, facilitating the elimination of water to form the oxadiazole ring.

Reaction Conditions:

- Step 1: 2-Bromobenzohydrazide (1.0 equiv) and 4-chlorobenzoyl chloride (1.2 equiv) in dry dichloromethane at 0–5°C for 4 hours.

- Step 2: Cyclization with POCl₃ (3.0 equiv) at reflux (80°C) for 6–8 hours.

Yield: 68–72% after purification via column chromatography.

Key Challenges:

Microwave-Assisted Green Synthesis

Solvent-Free One-Pot Approach

Microwave irradiation accelerates the reaction kinetics, enabling a one-pot synthesis from 2-bromoaniline and 4-chlorobenzonitrile. Hydroxylamine hydrochloride converts the nitrile to an amidoxime intermediate, which subsequently reacts with in situ-generated acyl chlorides.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Microwave Power | 300 W |

| Temperature | 120°C |

| Time | 20 minutes |

| Catalyst | K₂CO₃ (1.5 equiv) |

Yield: 85% with 98% purity (HPLC).

Advantages:

Solid-Phase Mechanochemical Grinding

Catalyst-Free Cyclodehydration

This method employs high-energy ball milling to mix 2-bromobenzamidoxime and 4-chlorobenzoyl chloride in a 1:1 molar ratio. Mechanical force induces cyclization without solvents or external heat.

Conditions:

- Grinding time: 15 minutes

- Frequency: 30 Hz

- Yield: 78% (isolated via recrystallization from ethanol).

Limitations:

Oxidative Coupling of Amidoximes

Hypervalent Iodine-Mediated Cyclization

A recent advance uses (diacetoxyiodo)benzene (DIB) as an oxidant to convert N-acylamidoximes to 1,2,4-oxadiazoles. This method avoids harsh acids and enables room-temperature reactions.

Procedure:

- Prepare N-(2-bromophenyl)amidoxime by treating 2-bromobenzonitrile with NH₂OH·HCl in ethanol.

- React with 4-chlorobenzoyl chloride in the presence of DIB (2.0 equiv) and NaHCO₃.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Environmental Impact | Scalability |

|---|---|---|---|---|

| Conventional POCl₃ | 68–72 | 10–14 h | High | Industrial |

| Microwave | 85 | 20 min | Low | Pilot-scale |

| Mechanochemical | 78 | 15 min | Very Low | Lab-scale |

| Hypervalent Iodine | 82 | 2 h | Moderate | Lab-scale |

Key Insights:

Industrial-Scale Considerations

Continuous Flow Reactor Design

Recent pilot studies demonstrate that integrating microwave-assisted synthesis with continuous flow systems enhances throughput. A tubular reactor with inline IR monitoring achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, surpassing batch processes by 15-fold.

Optimization Challenges:

- Managing exothermicity during rapid cyclization.

- Ensuring consistent mixing of viscous intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols for nucleophilic substitution, and electrophiles such as halogens for electrophilic substitution.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Cyclization Reactions: Catalysts such as acids or bases may be employed to facilitate cyclization.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Structural Properties

The compound has the following chemical characteristics:

- Molecular Formula : C14H8BrClN2O

- Molecular Weight : 335.58 g/mol

- CAS Number : 425373-64-4

The structure features two aromatic rings substituted with bromine and chlorine atoms, contributing to its unique reactivity and interaction profiles with biological targets.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. Studies have shown that 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole demonstrates significant activity against various bacterial strains. This is attributed to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of halogen substituents enhances its binding affinity to DNA or specific proteins involved in cancer progression.

Inhibitory Effects on Enzymes

This compound has been studied for its inhibitory effects on various enzymes, including those involved in inflammatory processes. Its ability to modulate enzyme activity suggests potential therapeutic uses in treating inflammatory diseases.

Organic Electronics

Due to its electronic properties, this compound is being researched for applications in organic semiconductors. Its structural characteristics allow it to function effectively as a building block in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of halogen atoms can enhance charge transport properties and stability under operational conditions.

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The presence of bromine and chlorine substituents can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-(2-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, highlighting substituent variations and associated biological activities:

Key Comparisons

Substituent Position and Bioactivity The 2-bromophenyl group in the target compound introduces steric hindrance compared to 4-bromophenyl analogues (e.g., CAS 489435-05-4). This ortho-substitution may reduce binding affinity to planar enzyme active sites but enhance selectivity for non-planar targets .

Biological Activity Trends

- Sirt2 Inhibition : Moniot et al. (2017) demonstrated that cyclic amines (e.g., piperidinylmethyl) at position 5 enhance Sirt2 inhibition (IC₅₀: 1.5 µM). The target compound’s 4-chlorophenyl group lacks this flexibility, suggesting lower Sirt2 affinity but possible utility in other pathways .

- Anti-inflammatory Activity : Compounds with halogenated aryl groups (e.g., 59.5% inhibition in ) highlight the role of halogens in modulating cyclooxygenase (COX) or lipoxygenase (LOX) pathways. The target compound’s dual halogenation may synergize these effects .

Structural Stability and Interactions

- X-ray studies on 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole () reveal short Cl-O contacts (3.019 Å), stabilizing crystal packing. The target compound’s bromine and chlorine substituents may similarly participate in halogen bonding, influencing solubility and crystallinity .

This suggests that alkylthio chains in oxadiazoles could be explored for similar effects .

Biological Activity

3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H8BrClN2O

- Molecular Weight : 335.58 g/mol

- CAS Number : 425373-64-4

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Cytotoxicity Studies

A notable study investigated the cytotoxic activity of several oxadiazole derivatives, including this compound. The results demonstrated that this compound exhibited moderate to strong cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.55 |

| HePG-2 | 1.82 |

| HCT-116 | 2.86 |

These values indicate that the compound has a promising potential as an anticancer agent, particularly against breast and liver cancer cell lines .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Induction of Apoptosis : Flow cytometry assays have shown that this compound induces apoptosis in cancer cells through activation of the caspase pathway, particularly caspase-3 .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G0/G1 phase in various cancer cell lines, inhibiting their proliferation .

- Inhibition of Key Signaling Pathways : Research suggests that the oxadiazole moiety interacts with specific receptors and enzymes involved in cancer progression, potentially inhibiting tumor growth through multiple pathways .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Another study utilized Western blot analysis to show that treatment with this compound increased the expression levels of p53 and other apoptotic markers, further confirming its role in inducing programmed cell death in cancer cells .

Comparative Analysis

To better understand the biological activity of this compound compared to other oxadiazole derivatives, a comparative table is presented below:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 5.55 (MCF-7) | Induces apoptosis; cell cycle arrest |

| 1,3,4-Oxadiazole derivative A | 10.38 | Apoptosis induction |

| Doxorubicin | 4.50 (MCF-7) | DNA intercalation; apoptosis |

This table illustrates that while doxorubicin remains a potent chemotherapeutic agent, certain oxadiazole derivatives show comparable or superior activity against specific cancer cell lines.

Q & A

Q. What are the established synthetic routes for 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole and its derivatives?

The compound can be synthesized via microwave-assisted alkylation or traditional nucleophilic substitution. For example:

- Microwave-assisted method : React 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with haloalkanes in an alcoholic medium (e.g., 2-propanol) under microwave irradiation (150°C, 14.4 bar, 45 minutes). Reaction progress is monitored via gas chromatography-mass spectrometry (GC-MS) .

- Column chromatography purification : After Staudinger/aza-Wittig reactions, bis-oxadiazole derivatives are purified using silica gel column chromatography, achieving yields of 51–65% .

Q. How is the structural characterization of 1,2,4-oxadiazole derivatives validated?

Key techniques include:

- NMR spectroscopy : and NMR confirm substituent positions and electronic environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., CHBrClNO for the parent compound) .

- Melting point analysis : Used to assess purity (e.g., derivatives typically melt between 176–293°C) .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial activity : Derivatives with longer alkylthio chains (e.g., decylthio) show enhanced efficacy against Staphylococcus aureus (MIC = 12.5 µg/mL) .

- Sirtuin inhibition : Analogous 1,2,4-oxadiazoles exhibit IC values of 1.5–10 µM against Sirt2, a target in leukemia research .

Advanced Research Questions

Q. How does the structure-activity relationship (SAR) guide optimization of inhibitory activity against Sirt2?

Critical substituents include:

- Para-substituted phenyl at position 3 : Enhances Sirt2 binding (e.g., 4-chlorophenyl increases hydrophobicity) .

- Cyclic aminomethyl groups at position 5 : Improve selectivity (e.g., piperidine derivatives reduce off-target effects) .

- Halogenation : Bromine at the 2-position on the phenyl ring boosts metabolic stability .

Q. How can contradictions in biological data (e.g., varying IC50_{50}50 values) be resolved?

- Comparative assays : Standardize substrates (e.g., α-tubulin-acetylLys40 peptide for Sirt2) to minimize variability .

- Computational docking : Predict binding modes using tools like AutoDock Vina to explain discrepancies between in vitro and cellular activity .

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to refine IC calculations .

Q. What strategies are effective for identifying molecular targets of 1,2,4-oxadiazole derivatives?

- Photoaffinity labeling : Tag compounds with UV-reactive groups (e.g., benzophenone) to crosslink with proteins like TIP47, an IGF II receptor binding protein .

- Pull-down assays : Use biotinylated derivatives to isolate target proteins from cell lysates, followed by LC-MS/MS identification .

Q. How can computational modeling enhance the design of dual receptor modulators?

- Molecular dynamics simulations : Predict binding to nuclear receptors (e.g., Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR)) by analyzing ligand-receptor interactions over 100-ns trajectories .

- Free energy calculations : Estimate ΔG values to prioritize derivatives with balanced agonism/antagonism (e.g., oxadiazole-piperidine hybrids with ΔG < -10 kcal/mol) .

Q. What methodologies address low solubility in pharmacokinetic studies?

- Prodrug strategies : Introduce phosphate or acetate groups at the 5-position to improve aqueous solubility .

- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) carriers to enhance bioavailability in in vivo models (e.g., MX-1 tumor xenografts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.